1-Fluoro-3-methoxy-5-nitrobenzene
Overview
Description
1-Fluoro-3-methoxy-5-nitrobenzene is a chemical compound with the molecular formula C7H6FNO3 . It is a derivative of benzene, which is a type of aromatic hydrocarbon .
Molecular Structure Analysis
The molecular structure of 1-Fluoro-3-methoxy-5-nitrobenzene consists of a benzene ring with a fluoro (F), methoxy (OCH3), and nitro (NO2) substituents . The exact positions of these substituents on the benzene ring can vary, leading to different isomers .Scientific Research Applications
Density Functional Theory Studies
Research involving the internal rotational barriers of aromatic nitro compounds, including studies on similar fluoro-nitrobenzene derivatives, offers insights into the molecular geometries and energy barriers associated with their nitro groups. Such studies are crucial for understanding the electronic properties and reactivity of these compounds, potentially including 1-Fluoro-3-methoxy-5-nitrobenzene. For example, Chen and Chieh (2002) conducted a density functional theory study to explore these aspects in various nitroaromatic compounds, highlighting the impact of substituents on molecular behavior (P. Chen & Y. Chieh, 2002).
Synthesis and Characterization
The synthesis and structural characterization of similar nitroaromatic compounds provide a basis for the development of new materials and chemicals. For instance, Sweeney, McArdle, and Aldabbagh (2018) described the synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, emphasizing the importance of such compounds in organic synthesis and material science (Martin Sweeney, P. McArdle, & F. Aldabbagh, 2018).
Electrophilic Aromatic Substitution
The ability of fluoro-nitroaromatic compounds to undergo electrophilic aromatic substitution reactions is a key area of study, with implications for the synthesis of complex organic molecules. Banks et al. (2003) investigated the synthesis and reactivity of 1-Fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate, demonstrating its utility in the fluorination of aromatic substrates (R. Banks, M. K. Besheesh, W. Fraenk, & T. Klapötke, 2003).
Quantum Dot Sensing
The development of sensors for nitroaromatic compounds, leveraging the properties of quantum dots, represents another application area. Algarra et al. (2011) utilized CdSe quantum dots capped with PAMAM dendrimers for detecting nitroaromatic compounds, highlighting the potential use of fluoro-nitrobenzene derivatives in environmental monitoring and security (Manuel Algarra, B. Campos, M. S. Miranda, & J. C. D. da Silva, 2011).
Antioxidant Studies
The exploration of nitroaromatic compounds in the context of their antioxidant properties provides insights into their potential biomedical applications. Keypour et al. (2020) synthesized Schiff-base complexes containing nitrobenzene derivatives, including studies on their antioxidant activities, suggesting the relevance of such studies to 1-Fluoro-3-methoxy-5-nitrobenzene (H. Keypour, Masoumeh Mahmoudabadi, A. Shooshtari, M. Bayat, E. Soltani, R. Karamian, & Seyed Hamed Moazzami Farida, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-Fluoro-3-methoxy-5-nitrobenzene is the benzene ring . The benzene ring is a key component of many biological molecules and is involved in numerous biochemical reactions. The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom in the aromatic system with an electrophile. Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para direction .
Pharmacokinetics
The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Surprisingly, the water solubility is low .
Result of Action
The result of the action of 1-Fluoro-3-methoxy-5-nitrobenzene is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway, resulting in the replacement of a hydrogen atom in the aromatic system with an electrophile .
properties
IUPAC Name |
1-fluoro-3-methoxy-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-7-3-5(8)2-6(4-7)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDLQPICBDMTLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70296493 | |
Record name | 3-Fluoro-5-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70296493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-3-methoxy-5-nitrobenzene | |
CAS RN |
7087-60-7 | |
Record name | 7087-60-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109620 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Fluoro-5-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70296493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-fluoro-3-methoxy-5-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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